molecular formula C9H5Cl2N3 B1321572 3,6-Dichloro-4-(pyridin-4-YL)pyridazine CAS No. 202931-70-2

3,6-Dichloro-4-(pyridin-4-YL)pyridazine

Cat. No.: B1321572
CAS No.: 202931-70-2
M. Wt: 226.06 g/mol
InChI Key: OHEFKPDASJTVDT-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-(pyridin-4-YL)pyridazine is a useful research compound. Its molecular formula is C9H5Cl2N3 and its molecular weight is 226.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metal Complex Formation

3,6-Di(pyridin-2-yl)pyridazines, including derivatives of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, have been noted for their ability to coordinate with metals, forming complex structures. These properties make them interesting for the self-assembly into grid-like metal complexes with copper(I) or silver(I) ions, offering potential applications in material science and coordination chemistry (Hoogenboom, Moore, & Schubert, 2006).

Synthesis of Functionalized Pyridazine Derivatives

Pyridazine derivatives, including this compound, have been the focus of various synthetic studies. One study discussed the synthesis of functionalized pyridazine derivatives, which have potential applications in medicinal chemistry, demonstrating the versatility and utility of these compounds in synthesizing new molecular entities (Singh, Bhatia, Pani, & Gupta, 2020).

Crystal Structure and Interaction Analysis

Studies have also been conducted on the crystal structure and interaction energy of this compound derivatives. These studies provide insights into the molecular and crystal structure of these compounds, which is crucial for understanding their physical and chemical properties and potential applications in material science (Filali et al., 2019).

Water Oxidation Catalysts

A study involving the synthesis of Ru complexes using a ligand derived from this compound demonstrated the application of these complexes in water oxidation, a crucial process in artificial photosynthesis and energy conversion (Zong & Thummel, 2005).

Supramolecular Chemistry

This compound and its derivatives have also been utilized in supramolecular chemistry. For instance, their ability to form [2x2] supramolecular grids with copper(I) and silver(I) ions has been explored, highlighting their potential in the development of novel supramolecular structures (Happ et al., 2011).

Optoelectronic Applications

In the field of optoelectronics, pyridazine-based materials, including those derived from this compound, have been synthesized and evaluated for their potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs). These studies underscore the significance of pyridazine derivatives in the development of new materials for electronic and photonic devices (Liu et al., 2017).

Safety and Hazards

DCPP is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling DCPP .

Properties

IUPAC Name

3,6-dichloro-4-pyridin-4-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3/c10-8-5-7(9(11)14-13-8)6-1-3-12-4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEFKPDASJTVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611213
Record name 3,6-Dichloro-4-(pyridin-4-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202931-70-2
Record name 3,6-Dichloro-4-(pyridin-4-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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